molecular formula C9H13NO2 B1624183 2,5-Diethoxypyridine CAS No. 408338-50-1

2,5-Diethoxypyridine

Cat. No. B1624183
CAS RN: 408338-50-1
M. Wt: 167.2 g/mol
InChI Key: CEAFWVOLIUXDQV-UHFFFAOYSA-N
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Description

2,5-Diethoxypyridine (2,5-DEP) is a heterocyclic organic compound with a molecular formula of C7H10NO2. It is a colorless, water-soluble liquid with a pungent odor. 2,5-DEP is synthesized through a variety of methods, including the reaction of ethylene glycol with oxalic acid, the reaction of ethylene glycol with hydrochloric acid, and the reaction of ethylene glycol with nitric acid. It is used in a number of applications, including in the laboratory, in the synthesis of pharmaceuticals, and in the production of fuel additives. In addition, 2,5-DEP has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

2,5-Diethoxypyridine has been a subject of study for its synthesis and chemical reactivity. Hertog et al. (1950) described the preparation of 2,5-diethoxypyridine, along with a survey of some of its properties, including ultraviolet absorption spectra (Hertog, Wibaut, Schepman, & Wal, 1950). Similarly, Kolder and Hertog (2010) investigated the reactivity of 5-chloro-2,4-dihydroxypyridine and its derivatives, including 5-chloro-2,4-diethoxypyridine, towards bromine and other solutions (Kolder & Hertog, 2010).

Bromination and Nitration

In the context of bromination and nitration reactions, Hertog et al. (1948, 2010) studied the bromination of diethoxypyridines, discovering that bromine enters at specific positions in the molecular structure depending on the diethoxypyridine derivative (Hertog & Mulder, 1948), (Hertog & Weeren, 1948).

Amination Reactions

The amination of bromo-derivatives of diethoxypyridine, including studies on potential intermediates in these reactions, was explored by Pieterse and Hertog (2010), highlighting the complex pathways involved in these chemical transformations (Pieterse & Hertog, 2010).

Metabolic Studies

Buffoni and Pieraccini (1995) identified a metabolite of 3,5-diethoxy-4-aminomethylpyridine, a derivative of diethoxypyridine, in rat tissues using gas chromatography-mass spectrometry, shedding light on the metabolic pathways of these compounds (Buffoni & Pieraccini, 1995).

Reactivity with Sulphuryl Chloride

Hertog and Hoogzand (2010) studied the reactivity of diethoxypyridine-N-oxide with sulphuryl chloride, contributing to the understanding of the chemical behavior of these compounds under different conditions (Hertog & Hoogzand, 2010).

Synthesis of Substituted Pyridines

Bakke and Sletvold (2003) focused on the synthesis of various substituted pyridines, including diethoxypyridine derivatives, revealing methods for replacing the sulfonate group with different nucleophiles (Bakke & Sletvold, 2003).

Formation of Catalytic Networks

Kokil et al. (2005) explored the use of diethoxypyridine-containing polymers in forming metallo-supramolecular networks with interesting optoelectronic properties, highlighting their potential in materials science (Kokil, Yao, & Weder, 2005).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers .

properties

IUPAC Name

2,5-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-5-6-9(10-7-8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAFWVOLIUXDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428391
Record name 2,5-diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diethoxypyridine

CAS RN

408338-50-1
Record name 2,5-diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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